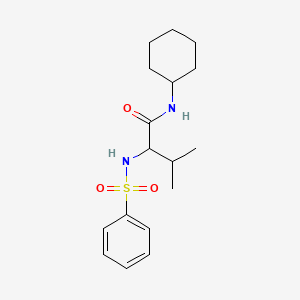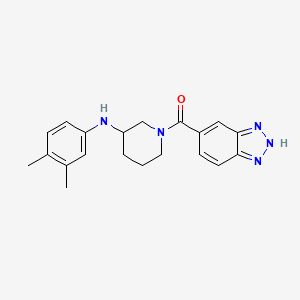
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as HDMBSH, is a chemical compound that has been widely studied for its potential therapeutic applications. HDMBSH is a hydrazide derivative of sulfonamide, which has been synthesized by several methods.
作用机制
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood. However, several studies have suggested that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide inhibits the activity of several enzymes, including lactate dehydrogenase and alkaline phosphatase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to decrease the levels of reactive oxygen species in cancer cells. In vivo studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the main advantages of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its potent antitumor activity against various cancer cell lines. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide include:
1. Further elucidation of the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in cancer cells.
2. Development of more efficient synthesis methods for N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide.
3. Evaluation of the potential of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide as a therapeutic agent for other diseases, such as bacterial and fungal infections.
4. Development of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide derivatives with improved solubility and bioavailability.
5. Investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in animal models.
In conclusion, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is a chemical compound that has been widely studied for its potential therapeutic applications. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor, antibacterial, and antifungal properties, and has been shown to exhibit low toxicity and be well-tolerated in animal models. Further research is needed to fully elucidate the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide and to evaluate its potential as a therapeutic agent for other diseases.
合成方法
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been synthesized by several methods. One of the most common methods is the reaction of 2,4-dimethylbenzenesulfonylhydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. The reaction occurs in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified by recrystallization.
科学研究应用
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential therapeutic applications, including its antitumor, antibacterial, and antifungal properties. Several studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit antifungal activity against several fungal strains, including Candida albicans.
属性
IUPAC Name |
N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-5-6-16(12(2)7-11)25(21,22)19-18-10-13-8-14(23-3)17(20)15(9-13)24-4/h5-10,19-20H,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIAUJXWEFUHFZ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,4-dimethylbenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)

![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)
![N-(2-chlorophenyl)-1-(1-{[(2-chlorophenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060072.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl thiophene-2-carboxylate](/img/structure/B6060075.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6060082.png)